1H-Isoindole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H8ClN |
|---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H7N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-5H,6H2;1H |
InChI Key |
KUJOYSYDFXHSLA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=N1.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Isoindole Hydrochlorides and Derivatives
General Synthetic Approaches to 1H-Isoindole and Isoindoline (B1297411) Derivatives
The synthesis of the isoindole skeleton, a bicyclic system composed of a fused benzene (B151609) and pyrrole (B145914) ring, presents unique challenges compared to its more common isomer, indole (B1671886). nih.gov The stability of the two tautomeric forms, 1H-isoindole and 2H-isoindole, is delicately balanced and influenced by substitution patterns. thieme-connect.de For instance, the parent isoindole preferentially exists as the 2H-isomer, while electron-donating or aryl groups at the C3 position favor the 1H-isoindole tautomer. thieme-connect.de
General synthetic routes often involve the construction of the heterocyclic ring onto a pre-existing benzene ring. One common strategy is the dehydrogenation of a corresponding isoindoline (2,3-dihydro-1H-isoindole). thieme-connect.de This method is particularly effective for producing isoindoles substituted with electron-withdrawing groups at the C1 position, often using reagents like chloranil. thieme-connect.de
Another approach involves the cyclization of a benzylic amine that has a carbonyl or cyano group at the 2-position. thieme-connect.de This method is conceptually related to condensation reactions but starts with a pre-formed N-C bond, leading to an isoindole at a lower oxidation state. thieme-connect.de The necessary benzylic amines are typically generated in situ from the deprotection of a benzylamine (B48309) or the hydrogenolysis of a benzylic azide (B81097). thieme-connect.de
Furthermore, flash vacuum pyrolysis of N-substituted isoindolines represents a more traditional technique, where the products are formed at high temperatures and then trapped in a cooled environment. wisdomlib.org More contemporary methods include rhodium-catalyzed intermolecular condensation reactions, which can produce isoindole derivatives in high yields. wisdomlib.org
Condensation Reactions in Isoindole Ring Formation
Condensation reactions are a cornerstone in the synthesis of the isoindole ring system, involving the formation of two N-C bonds. thieme-connect.de These methods typically utilize readily available starting materials and can be adapted to produce a variety of isoindole derivatives.
Cyclocondensation of Diacyl-Substituted Aromatic Systems
The condensation of 1,2-diacyl-substituted aromatic systems with ammonia (B1221849) is a direct method for synthesizing 1,1-disubstituted 1H-isoindoles. thieme-connect.de However, the use of primary amines in this reaction often leads to a complex mixture of products, including dimeric 2H-isoindole and imido-1H-isoindole species, precluding the formation of simple 1H-isoindoles. thieme-connect.de An interesting variation involves the cyclization of a partially saturated derivative of 1,2-dibenzoylbenzene (B74432) with various amines, which yields the corresponding isoindoles in a single step and avoids the need for an external reducing agent. thieme-connect.de
A related process is the reaction of o-phthalaldehyde (B127526) with primary amines. The initial condensation product, an iminoisoindoline, can be formed, as confirmed by X-ray analysis. clockss.org This method highlights the formation of the isoindoline ring through a double Mannich condensation type reaction. clockss.org
Condensation with Hydroxylamines
The reaction of o-acetylphenylacetic acid with aqueous hydroxylamine (B1172632) provides a concise route to form a 1H-isoindole. thieme-connect.de Additionally, substituted 3-alkoxy-1H-isoindoles can undergo condensation with hydroxylamine and its O- or N-substituted derivatives to prepare 3-hydroximino-isoindolines and 3-hydroxylamino-1H-isoindoles. grafiati.com The formation of isoindole N-oxides can occur through the condensation of ene-aldehydes with hydroxylamine, proceeding via nucleophilic attack and subsequent cyclization. chim.it Mechanistic studies have shown that the reaction of 2-akynyl-substituted benzaldehydes with hydroxylamine can lead to N-hydroxyisoindolones. chim.it
A metal-free method for synthesizing amides from aldehydes and hydroxylamines promoted by TBAF·3H₂O has been developed. acs.org This reaction proceeds through a nitrone intermediate formed in situ from the condensation of aldehydes and hydroxylamines. acs.org
Reactions of Cyclic Anhydrides with Nitrogen Sources
The reaction of cyclic anhydrides, such as phthalic anhydride (B1165640), with nitrogen sources is a widely used method for synthesizing isoindoline-1,3-dione derivatives. evitachem.commdpi.com A common and straightforward approach involves the interaction of phthalic anhydride with primary amines. mdpi.com
One-pot syntheses have been developed that utilize cyclic anhydrides and guanidinium (B1211019) hydrochloride as the nitrogen source, catalyzed by iron(III) chloride, to produce 1H-isoindole-1,3(2H)-dione derivatives in good yields. evitachem.comscispace.com This method is efficient and proceeds under mild conditions. evitachem.com The general procedure involves heating the cyclic anhydride, nitrogen source, and catalyst in a suitable solvent. evitachem.com
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has emerged as a powerful tool for the synthesis of isoindoles, offering high efficiency and functional group tolerance. thieme-connect.comresearchgate.net These methods often proceed via C-H bond activation and annulation reactions.
Ruthenium(II)-Catalyzed Cyclization Reactions
Ruthenium(II) catalysts have proven to be particularly effective in the synthesis of 1H-isoindoles. An efficient method involves the cyclization of benzimidates with alkenes, which is compatible with a wide range of functionalized activated and unactivated olefins. nih.govacs.org This reaction proceeds in good to excellent yields and is proposed to occur through a mechanism involving C-H activation, 1,2-insertion, and β-hydride elimination followed by aza-Michael addition. nih.govacs.org
Another Ru(II)-catalyzed approach is the redox-neutral oxidative cyclization of benzimidates with alkenes, which occurs at room temperature and liberates hydrogen gas. acs.org This method can produce both 1H- and 2H-isoindoles. acs.org DFT calculations and experimental evidence support the proposed reaction mechanism. acs.org Furthermore, Ru(II)-catalyzed redox-neutral [3+2] annulation reactions of N-ethoxycarbamoyl indoles with internal alkynes provide access to pyrroloindolone scaffolds under mild conditions with good regioselectivity. researchgate.net
A summary of representative yields for a Ru(II)-catalyzed synthesis of 1H-isoindoles from benzimidates and alkenes is presented in the table below.
| Benzimidate Substituent (R¹) | Alkene Substituent (R²) | Product | Yield (%) |
| H | CO₂Et | Ethyl 1-phenyl-1H-isoindole-3-carboxylate | 85 |
| 4-Me | CO₂Et | Ethyl 5-methyl-1-phenyl-1H-isoindole-3-carboxylate | 82 |
| 4-OMe | CO₂Et | Ethyl 5-methoxy-1-phenyl-1H-isoindole-3-carboxylate | 78 |
| 4-Cl | CO₂Et | Ethyl 5-chloro-1-phenyl-1H-isoindole-3-carboxylate | 88 |
| H | Ph | 1,3-Diphenyl-1H-isoindole | 75 |
Table based on data for Ru(II)-catalyzed cyclization reactions. nih.govacs.org
Rhodium-Catalyzed Transformations
Rhodium catalysis has emerged as a powerful tool for the synthesis of isoindole derivatives through various reaction pathways, including multicomponent reactions and C-H activation strategies.
A notable application of rhodium catalysis is the one-pot synthesis of isoindoles through a multicomponent dehydrogenative annulation of diarylimines, vinyl ketones, and simple amines. rsc.org In the presence of a rhodium catalyst and a copper oxidant, this process involves the activation of four C-H bonds and two N-H bonds, leading to the formation of one new C-C and two new C-N bonds, ultimately yielding a range of isoindole derivatives in good to very high isolated yields. rsc.org
Rhodium(III)-catalyzed reactions have also been instrumental in synthesizing spirocyclic isoindole N-oxides. chim.itrsc.org One such method involves the oxidative [4+1] spiroannulation via C-H activation of oximes with 1-diazonaphthelen-2(1H)-ones as coupling reagents. rsc.org This transformation provides a direct route to spirocyclic isoindole N-oxides, integrating C-H activation and dearomatization. rsc.org Another approach utilizes the Rh(III)-catalyzed annulation of 1,3-dienynes with oximes of aryl aldehydes and ketones, which involves a 1,4-rhodium migration to construct spirocyclic isoindole N-oxides. chim.it
Furthermore, rhodium catalysis facilitates the intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters to produce isoindoles in very good yields. organic-chemistry.org The proposed mechanism involves the nucleophilic attack of the organic azide on a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an imino ester intermediate. organic-chemistry.org A novel cascade process catalyzed by rhodium has also been developed for the diastereoselective synthesis of products containing the 1H-isoindole motif, significantly increasing molecular complexity. acs.orgresearchgate.net This reaction is initiated by the formation of a nitrile ylide with extended conjugation from the reaction of a rhodium vinylcarbene with a nitrile. researchgate.net
Additionally, rhodium-catalyzed NH-indole-directed C-H carbonylation of 2-arylindoles with carbon monoxide has been developed to efficiently synthesize 6H-isoindolo[2,1-a]indol-6-ones. acs.org Mechanistic studies suggest the reaction proceeds through N-H bond cleavage followed by C-H bond cleavage. acs.org
Table 1: Overview of Rhodium-Catalyzed Synthesis of Isoindole Derivatives
| Reaction Type | Starting Materials | Catalyst System | Key Features | Product Type | Reference |
|---|---|---|---|---|---|
| Multicomponent Dehydrogenative Annulation | Diarylimines, Vinyl Ketones, Amines | Rhodium catalyst, Copper oxidant | One-pot, C-H/N-H activation | Isoindoles | rsc.org |
| Oxidative [4+1] Spiroannulation | Oximes, 1-Diazonaphthelen-2(1H)-ones | Rh(III) catalyst | C-H activation, Dearomatization | Spirocyclic Isoindole N-oxides | rsc.org |
| Annulation of 1,3-Dienynes | 1,3-Dienynes, Oximes | Rh(III) catalyst | 1,4-Rhodium migration | Spirocyclic Isoindole N-oxides | chim.it |
| Intramolecular Condensation | Benzyl azides, α-Aryldiazoesters | Rhodium catalyst | Carbenoid involvement, N2 release | Isoindoles | organic-chemistry.org |
| Cascade Nitrile Trifunctionalization | Diazo compounds, Nitriles | Rhodium catalyst | Vinylcarbene and nitrile ylide formation | 1H-Isoindole containing products | acs.orgresearchgate.net |
| C-H Carbonylation | 2-Arylindoles, Carbon Monoxide | Rhodium catalyst | NH-indole directed | 6H-Isoindolo[2,1-a]indol-6-ones | acs.org |
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are highly effective for constructing the isoindole core, offering routes through carbonylative cyclization, C-H activation, and domino reactions.
One of the most direct methods is the palladium-catalyzed one-step aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. nih.govacs.org This method is tolerant of a variety of functional groups and utilizes readily available starting materials. nih.gov The proposed mechanism involves the oxidative addition of palladium to the carbon-halogen bond, followed by CO insertion to form an acylpalladium complex. This complex then reacts with an amine to form an o-amidocarboxylate, which undergoes base-catalyzed cyclization to the isoindole-1,3-dione. nih.gov
Palladium catalysis has also been successfully applied in the synthesis of isoindole derivatives through a domino amino-Heck-type reaction of (2-alkynyl)phenylketone O-pentafluorobenzoyloximes. thieme-connect.com This process begins with the oxidative addition of the oxime to a Pd(0) complex, generating an alkylideneaminopalladium(II) species that cyclizes to an alkenyl palladium intermediate. Subsequent transmetalation and reductive elimination afford the isoindole derivatives. thieme-connect.com
Furthermore, palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamine, modulated by a chiral phosphoramidite (B1245037) ligand, provides access to various chiral isoindolines with high yields and excellent enantioselectivities. chinesechemsoc.org An intermolecular enantioselective synthesis of 1H-isoindoles containing fluorinated quaternary stereogenic centers has also been achieved through a palladium-catalyzed desymmetric C-H bond imidoylation. acs.org
Table 2: Selected Palladium-Catalyzed Reactions for Isoindole Synthesis
| Reaction | Substrates | Catalyst/Ligand | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Carbonylative Cyclization | o-Halobenzoates, Primary Amines | Pd(OAc)₂, PPh₃ | 2-Substituted Isoindole-1,3-diones | One-step, good functional group tolerance | nih.govacs.org |
| Domino Amino-Heck Reaction | (2-Alkynyl)phenylketone O-pentafluorobenzoyloximes | Pd(PPh₃)₄ | Isoindole derivatives | Domino reaction involving amino-Heck cyclization | thieme-connect.com |
| Asymmetric Allylic C-H Amination | o-Allylbenzylamine | Palladium catalyst, Chiral phosphoramidite ligand | Chiral Isoindolines | High enantioselectivity | chinesechemsoc.org |
| Desymmetric C-H Bond Imidoylation | α,α-Diaryl tri- and difluoroethylated isocyanides | Palladium catalyst | 1H-Isoindoles with fluorinated stereocenters | Enantioselective construction of quaternary centers | acs.org |
Ring-Opening and Rearrangement Reactions in Isoindole Synthesis
Ring-opening and rearrangement reactions provide strategic pathways to complex isoindole structures, often establishing multiple stereocenters with high control.
The ring-opening of 2,3-epoxy alcohols is a valuable method for synthesizing polyfunctionalized molecules, including isoindole derivatives. ahievran.edu.tr The regioselectivity of the nucleophilic attack at the C-2 or C-3 position of the epoxide is influenced by steric and electronic factors, as well as the reaction conditions. ahievran.edu.tr For instance, the reaction of an epoxy alcohol derived from a bicyclic imide with HCl in methanol (B129727) can lead to a single regioisomer. ahievran.edu.tr Theoretical calculations have been employed to understand the observed regioselectivity, suggesting that the ring-opening can be either kinetically or thermodynamically controlled, depending on the specific substrates and conditions. ahievran.edu.trchemicalpapers.comahievran.edu.tr The synthesis of trisubstituted isoindole-1,3-dione derivatives has been achieved through the C-2 regioselective ring-opening of 2,3-epoxy alcohols with various nucleophiles. ahievran.edu.trchemicalpapers.comnih.govresearchgate.net
Rearrangement reactions offer another avenue for the synthesis of isoindolones. An acid-induced rearrangement of isoquinolin-4(1H)-ones can yield isomeric 1,1-dihydro-3-aroylisoindoles in good yield. rsc.org This reaction proceeds through the hydrolysis of the C=N bond to form a putative amino diketone intermediate, followed by a controlled cyclization. rsc.org
Acid-catalyzed intramolecular hydroaminations of 2-alkenylarylethylamine derivatives provide a smooth pathway to isoindolines via the generation of a benzylic carbenium ion. researchgate.net Additionally, a benzilic acid-type rearrangement has been observed during the synthesis of K-252a, a potent protein kinase inhibitor, leading to a ring contraction to form the isoindolone core. beilstein-journals.org The Smiles-type rearrangement of substrates with electron-poor aromatic rings and activated alkyl groups also enables the creation of C(sp³)–C(sp²) bonds, which has been applied to the synthesis of fused isoindoles like imidazo[2,1-a]isoindolones. acs.org
Advanced Synthetic Techniques
Modern synthetic methods are continuously being developed to improve the efficiency and environmental friendliness of chemical transformations.
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating. organic-chemistry.orgderpharmachemica.comrsc.org This method has been successfully applied to the synthesis of various isoindole derivatives. organic-chemistry.orgderpharmachemica.comrsc.orgresearchgate.netnih.govclockss.orgresearchgate.netthieme-connect.comnih.gov For example, the synthesis of (E)-2-(4-(3-(Aryl) acryloyl) phenyl) isoindoline-1,3-diones has been achieved through a Claisen-Schmidt condensation under microwave irradiation, significantly reducing the reaction time from hours to minutes. derpharmachemica.com Similarly, the reaction of phthalic anhydride derivatives with potassium cyanate (B1221674) or sodium thiocyanate (B1210189) to form 1H-isoindole-1,3(2H)-diones is greatly accelerated by microwave heating. clockss.org The use of microwave irradiation in an aqueous medium for the N-heterocyclization of primary amines with dihalides offers a green and efficient one-pot synthesis of isoindoles without the need for expensive catalysts or organic solvents. organic-chemistry.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isoindole Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of (E)-2-(4-(3-(Aryl) acryloyl) phenyl) isoindoline-1,3-diones | Conventional | 8-10 hours | Not Specified | derpharmachemica.com |
| Microwave | 6-8 minutes | Good | derpharmachemica.com | |
| Synthesis of 1H-isoindole-1,3(2H)-diones | Conventional (Reflux) | Not Specified | Good | clockss.org |
| Microwave | 10 minutes | Good to Excellent | clockss.org |
Asymmetric Synthesis Approaches
The development of catalytic enantioselective methods to access chiral 1H-isoindoles has been a key objective for synthetic chemists. epfl.ch These approaches are crucial for producing optically active isoindoline derivatives, which are valuable in medicinal chemistry. chinesechemsoc.org
One notable strategy involves the palladium(0)-catalyzed C–H functionalization to create chiral 1H-isoindoles that possess quaternary stereogenic centers. epfl.ch This method utilizes phosphordiamidite ligands and trifluoroacetimidoyl chlorides as electrophiles, yielding perfluoroalkylated 1H-isoindoles with high enantioselectivity. epfl.ch A subsequent diastereoselective addition of nucleophiles allows for the creation of densely substituted and sterically hindered isoindolines. epfl.ch The optimization of this process revealed that using CsOAc as a base and a catalyst loading of 2.5 mol% Pd can provide high yields and enantioselectivity (95:5 er). epfl.ch
Another significant approach is the palladium-catalyzed asymmetric allylic C–H amination. chinesechemsoc.org This intramolecular oxidative amination employs a catalytic system of palladium, a chiral phosphine (B1218219) ligand, and a quinone-based oxidant to construct chiral isoindoline backbones. chinesechemsoc.org This method has proven effective in synthesizing optically active isoindolines. chinesechemsoc.org
Furthermore, tandem reactions have been employed for the asymmetric synthesis of 3-aryl-substituted 2,3-dihydro-1H-isoindol-1-ones. This involves a nucleophilic 1,2-addition ring closure procedure using SAMP and/or RAMP hydrazones, followed by the oxidative cleavage of the chiral auxiliary. researchgate.netcdnsciencepub.com Organocatalysis also presents a viable route, with methods developed for the asymmetric synthesis of 3-substituted isoindolinones. researchgate.net
A green chemistry approach has been developed for the synthesis of chiral 1-(arylamino)-1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones. This method involves the cyclocondensation of 2-formylbenzoic acid with α-amino acid arylhydrazides in water, using a surfactant, and is highly diastereoselective. beilstein-journals.org
The following table summarizes key aspects of various asymmetric synthesis methods for isoindole derivatives.
Table 1: Asymmetric Synthesis Approaches for Isoindole Derivatives| Method | Catalyst/Reagent | Key Features | Ref. |
|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Pd(0) with phosphordiamidite ligands | Synthesizes chiral 1H-isoindoles with quaternary stereogenic centers; high enantioselectivity. | epfl.ch |
| Palladium-Catalyzed Asymmetric Allylic C-H Amination | Palladium, chiral phosphine ligand, quinone | Intramolecular oxidative amination to form chiral isoindoline backbones. | chinesechemsoc.org |
| Tandem Nucleophilic Addition/Ring Closure | SAMP/RAMP hydrazones | Asymmetric synthesis of 3-aryl-substituted 2,3-dihydro-1H-isoindol-1-ones. | researchgate.netcdnsciencepub.com |
| Green Cyclocondensation | Sodium dodecyl sulfate (B86663) (surfactant) in water | Diastereoselective synthesis of chiral 1-(arylamino)-1H-imidazo[2,1-a]isoindole-2,5-diones. | beilstein-journals.org |
Protective Group Strategies in Isoindole Synthesis
Protecting groups are essential tools in the multi-step synthesis of complex molecules like isoindoles, preventing unwanted side reactions by temporarily masking reactive functional groups. jocpr.comorganic-chemistry.org The choice of a protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. organic-chemistry.org
In the context of isoindole synthesis, particularly when dealing with functionalized starting materials, protecting groups are indispensable. For instance, in the synthesis of isoindolinones, the photolabile 2-nitrobenzyl group has been shown to be effective for protecting the nitrogen atom, facilitating coupling reactions and subsequent deprotection. organic-chemistry.org
For syntheses involving hydroxyl-substituted isoindoles, protecting the hydroxyl group is a common strategy. vulcanchem.com Silyl protecting groups, such as trimethylsilyl (B98337) (TMS), triisopropylsilyl (TIPS), and t-butyldimethylsilyl (TBDMS), are frequently used for this purpose. google.com
The synthesis of N-substituted isoindolinone acetates can be achieved using an N-heterocyclic carbene (NHC)-catalyzed tandem reaction, where the choice of N-substituent (acting as a protecting or modifying group) is crucial for the reaction's success. organic-chemistry.org
In the synthesis of stable 1-alkylthio-2-alkyl-substituted isoindoles, N-Boc-tris(hydroxymethyl)aminomethane was used as a precursor for a bulky primary amine. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for amines, which can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). thieme-connect.com
The concept of orthogonal protecting groups is particularly powerful in complex syntheses. jocpr.comorganic-chemistry.org This strategy allows for the selective removal of one protecting group in the presence of others. For example, a Boc-protected amine can be deprotected with acid, while a Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine is stable to acid but can be removed with a base. organic-chemistry.org This allows for sequential modifications at different sites within the same molecule.
The table below provides examples of protecting groups used in the synthesis of isoindole derivatives.
Table 2: Protecting Groups in Isoindole Synthesis| Protecting Group | Functional Group Protected | Deprotection Conditions | Application Example | Ref. |
|---|---|---|---|---|
| 2-Nitrobenzyl | Nitrogen | Photolytic cleavage | Synthesis of isoindolinones. | organic-chemistry.org |
| Silyl (e.g., TBDMS) | Hydroxyl | Fluoride ion (e.g., TBAF) | Synthesis of hydroxyl-substituted isoindoles. | google.com |
| Boc (tert-Butoxycarbonyl) | Amine | Acidic conditions (e.g., TFA) | Synthesis of sterically protected isoindoles. | thieme-connect.com |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine | Basic conditions | Orthogonal protection strategy in complex syntheses. | organic-chemistry.org |
Reaction Mechanisms and Reactivity of 1h Isoindole Hydrochlorides and Analogues
Mechanistic Investigations of Isoindole Transformations
The reactivity of the isoindole nucleus is governed by a delicate interplay of aromaticity, strain, and the electronic nature of its substituents. Protonation, as in 1H-isoindole hydrochloride, generates an isoindolinium cation, transforming the otherwise nucleophilic isoindole into a potent electrophile, thereby opening up unique reaction pathways.
Nucleophilic Additions
The protonation of a 2H-isoindole at the nitrogen atom generates an electrophilic isoindolinium ion. This species is susceptible to attack by nucleophiles. This transformation is a cornerstone of isoindole reactivity, enabling reactions such as the Pictet-Spengler-type cyclization. In this process, in situ generated isoindoles react with an acid, like trifluoroacetic acid, to form the isoindolinium intermediate, which then undergoes cyclization with a tethered nucleophile, such as a tryptamine, to yield polycyclic isoindolines.
The inherent nucleophilicity of the isoindole ring itself, particularly at the C1 position, can be problematic for stability, leading to degradation through nucleophilic attack by solvents like water or alcohols, resulting in the formation of γ-lactams.
Reduction Pathways
The reduction of isoindole derivatives can proceed via several pathways, depending on the substrate and the reducing agent employed. The fully saturated isoindoline (B1297411) core can be further reduced under specific conditions. For instance, palladium-catalyzed formate reduction of alkyl-substituted isoindolines leads to the reduction of the benzene (B151609) ring, affording 4,5,6,7-tetrahydro-2H-isoindoles. nih.gov However, this reactivity is sensitive to the electronic nature of substituents on the aromatic ring; electron-withdrawing or strongly electron-donating groups can render the isoindoline inert to these reduction conditions. nih.gov
Analogues such as isoindole N-oxides exhibit versatile reduction chemistry. Catalytic hydrogenation over palladium on carbon can achieve complete reduction of the nitrone functionality. nih.gov Milder reducing agents, on the other hand, allow for more selective transformations.
| Substrate Type | Reagent/Catalyst | Product Type | Reference |
| Alkyl Isoindolines | Pd/HCOOH | 4,5,6,7-Tetrahydro-2H-isoindoles | nih.gov |
| Isoindole N-oxides | Pd/C, H₂ | Reduced nitrone moiety | nih.gov |
Cycloaddition Reactions (e.g., [3+2]-Cycloadditions)
Due to their o-quinoid structure, isoindoles are excellent dienes and readily participate in cycloaddition reactions. ua.es These reactions are often used to "trap" unstable, transiently generated isoindoles. The Diels-Alder, or [4+2] cycloaddition, is a prominent reaction, where isoindoles react with various dienophiles. researchgate.netresearchgate.net For example, the reaction of 1,2-diarylisoindoles with N-phenylmaleimide is a well-documented transformation. researchgate.net
Beyond the Diels-Alder reaction, isoindoles and their precursors engage in other modes of cycloaddition. The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered rings. Azomethine ylides, generated in situ from precursors like sarcosine and paraformaldehyde, can undergo a [3+2] cycloaddition with dienophiles such as benzoquinones to form the core of the isoindole skeleton, which is then aromatized via oxidation. nih.govbeilstein-journals.org More contemporary methods involve photocatalyzed dearomative [3+2] cycloadditions between indoles (isoindole analogues) and vinyldiazo species, initiated by the formation of an indole (B1671886) radical cation. nih.govnih.gov
| Reaction Type | Reactants | Product | Mechanistic Feature | Reference |
| [4+2] Cycloaddition | Isoindole (diene) + Maleimide (dienophile) | Fused polycyclic indole | Diels-Alder reaction | researchgate.netnih.gov |
| [3+2] Cycloaddition | Azomethine ylide + Benzoquinone | Isoindole precursor | 1,3-dipolar cycloaddition | nih.govbeilstein-journals.org |
| Photocatalyzed [3+2] | Indole + Vinyldiazo species | Fused indoline (B122111) | Formation of indole radical cation | nih.govnih.gov |
C-H Activation Processes
Transition metal-catalyzed C-H activation has become a powerful strategy for the functionalization of the isoindole core, offering high atom- and step-economy. researchgate.netdntb.gov.uarsc.orgnih.govmdpi.com This approach allows for the direct formation of C-C or C-heteroatom bonds at positions that are otherwise difficult to functionalize.
A notable example is the rhodium(III)-catalyzed synthesis of substituted isoindoles from oxadiazolones and diazo compounds. The proposed mechanism involves a C-H activation/[4+1] annulation, followed by an intramolecular cyclization and a rare acyl migration cascade. nih.gov Similarly, ruthenium-catalyzed C-H activation of benzoic acids, coupled with the strain-release of 1,2-oxazetidines, provides a pathway to isoindolinones. The mechanism is believed to proceed through a five-membered ruthenacycle intermediate, followed by β-carbon elimination and intramolecular cyclization. acs.org Palladium-catalyzed processes have also been developed for the dehydrogenation of isoindolines to isoindoles, which can then undergo in situ C-H arylation or borylation. ua.es
Dearomatization Phenomena
Dearomatization reactions of isoindoles and their analogues provide a powerful entry into three-dimensional, sp³-rich scaffolds from flat, aromatic precursors. rsc.org These transformations are crucial for the synthesis of complex natural products and bioactive molecules. researchgate.netnih.govnih.govresearchgate.netrsc.org
A key example is the palladium-catalyzed intermolecular Heck-type dearomative [4+2] annulation of 2H-isoindole derivatives with internal alkynes. acs.orgnih.gov The proposed mechanism initiates with the oxidative addition of Pd(0) to an aryl halide on the isoindole precursor, forming an arylpalladium species. Subsequent insertion of an alkyne and an intramolecular Heck reaction with a double bond of the isoindole core leads to dearomatization, ultimately affording polycyclic pyrrolidine scaffolds. acs.org Photocatalysis has also enabled dearomative [3+2] cycloadditions of indoles, where single-electron transfer from the photocatalyst to the indole generates an indole radical cation, which is then attacked by a nucleophilic vinyldiazo species to initiate the dearomatizing cycloaddition. nih.gov
Intramolecular Cyclization Pathways
Intramolecular cyclization is a fundamental strategy for the construction of the isoindole ring system and more complex fused architectures. organic-chemistry.orgrsc.orgnih.govmdpi.com These reactions can be triggered by various means, including acid catalysis, transition metals, or radical initiators.
An efficient method for synthesizing pyrido-[2,1-a]isoindolones involves the intramolecular cyclization of pyridinylbenzoic acids, where a carboxylic acid is activated by tosyl chloride and attacked by an electron-poor pyridinic nitrogen. rsc.org Radical cyclizations have also been employed; an iron(III) chloride-promoted oxidative cascade reaction of a substrate bearing both allyl and phenyl groups proceeds via an intramolecular radical addition to the allyl group, followed by a second cyclization onto the phenyl group to construct the 1H-benzo[f]isoindole skeleton. mdpi.com Furthermore, palladium-catalyzed intramolecular cyclizations of 2-iodobenzamides are used to synthesize 3-acyl isoindolin-1-ones. organic-chemistry.org The formation of complex, fused isoindole systems often relies on cascade reactions, such as the photogenerated N-amidyl radical-initiated intramolecular cascade cyclization to build isoindolin-1-one fused oxazinanes. rsc.org
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent environment plays a critical role in dictating the rate and pathway of chemical reactions involving isoindole derivatives. Factors such as solvent polarity, hydrogen bonding capability, and the ability to stabilize charged intermediates or transition states are paramount.
Influence of Solvent Polarity
The polarity of the solvent can significantly alter reaction rates by differentially solvating the reactants and the activated complex. wikipedia.org An increase in solvent polarity generally accelerates reactions where a charge is developed in the transition state. wikipedia.org Conversely, reactions where charge is dispersed or diminished in the transition state may be slowed by more polar solvents. wikipedia.org For isoindole systems, solvent polarity can influence tautomeric equilibria, such as that between 1-hydroxyindole and 3H-indole N-oxide, where the equilibrium is very dependent on the nature of the solvent.
The electronic spectra of indole derivatives, which are structurally related to isoindoles, are highly sensitive to the solvent environment. researchgate.net This sensitivity is particularly pronounced in fluorescence spectra, indicating a substantial increase in the dipole moment upon excitation. researchgate.net This suggests that polar solvents can strongly interact with and stabilize the excited states of these molecules.
Table 1: Influence of Solvent Polarity on a Hypothetical Isoindole Reaction This table illustrates the expected qualitative effect of various solvents on a reaction that proceeds through a polar transition state.
| Solvent | Dielectric Constant (at 25°C) | Polarity Type | Expected Effect on Reaction Rate |
| Water | 78.5 | Polar Protic | Significant Acceleration |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Polar Aprotic | Acceleration |
| Acetonitrile | 37.5 | Polar Aprotic | Moderate Acceleration |
| Ethanol | 24.6 | Polar Protic | Moderate Acceleration |
| Tetrahydrofuran (THF) | 7.5 | Nonpolar | Minor Effect / Deceleration |
| Toluene | 2.4 | Nonpolar | Significant Deceleration |
Role of Hydrogen Bonding in Reactivity
Hydrogen bonding is a key factor in the reactivity of molecules containing N-H bonds, such as 1H-isoindole. Protic solvents, which can act as hydrogen bond donors, can interact with the lone pair of electrons on the isoindole nitrogen atom, potentially altering its nucleophilicity and basicity. This interaction can also stabilize charged intermediates and transition states.
For instance, hydrogen bonding can stabilize structures and modulate reactivity in complex systems. nih.gov The ability of the indole N-H group to form hydrogen bonds is a crucial aspect of its chemical behavior. Theoretical studies on indole and 1-methylindole have investigated the weak hydrogen-bonded complexes between proton donors and the π-cloud of the aromatic system. nih.gov These interactions, though weak, can influence the molecule's reactivity and the stability of different conformations. nih.gov In the case of tautomerism in N-oxides, solvents capable of forming hydrogen bonds favor the N-oxide form.
Table 2: Hydrogen Bonding Characteristics of Common Solvents
| Solvent | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Interaction with 1H-Isoindole |
| Water | Yes | Yes | Solvates N-H group and Nitrogen lone pair |
| Methanol (B129727) | Yes | Yes | Solvates N-H group and Nitrogen lone pair |
| Ethanol | Yes | Yes | Solvates N-H group and Nitrogen lone pair |
| Acetone | No | Yes | Accepts H-bond from N-H group |
| Acetonitrile | No | Yes | Accepts H-bond from N-H group |
| Toluene | No | No | Minimal hydrogen bonding interaction |
Solvent Modulation of Ground and Transition State Stabilities
Solvents modulate reaction rates by differentially stabilizing the ground state of the reactants and the transition state. According to transition state theory, a solvent that stabilizes the transition state more than it stabilizes the reactants will lower the activation energy and thus increase the reaction rate.
For reactions involving isoindoles that proceed through a charged or highly polar transition state, polar solvents are expected to provide significant stabilization, thereby accelerating the reaction. wikipedia.orgnih.gov The stabilization arises from favorable dipole-dipole interactions or hydrogen bonding between the solvent and the transition state complex. Conversely, if the reactants are more polar than the transition state, increasing solvent polarity would stabilize the reactants more, increasing the activation energy and slowing the reaction. chemrxiv.org
Reactivity Profiles of Isoindole N-Oxides
Isoindole N-oxides, being cyclic nitrones, exhibit a distinct reactivity pattern, participating in a variety of transformations including nucleophilic additions and transition metal-catalyzed reactions. chim.it
Nucleophilic Addition Reactions of Isoindole N-Oxides
As cyclic nitrones, isoindole N-oxides are susceptible to nucleophilic attack at the carbon atom of the C=N double bond. chim.it This reaction is a characteristic transformation for nitrones in general. The addition of a nucleophile leads to the formation of N-hydroxyisoindoline derivatives. A variety of nucleophiles can participate in these reactions, leading to a diverse range of substituted isoindoline products.
Transition Metal-Catalyzed Reactions of Isoindole N-Oxides
The chemistry of isoindole N-oxides has been significantly advanced through the use of transition metal catalysis. chim.it The nitrone group can act as a directing group, enabling C-H activation and subsequent functionalization of the isoindole core. chim.it
Several transition metals have been employed in these transformations:
Rhodium(III)-Catalyzed Reactions: Rh(III) catalysts have been utilized for the annulation of isoindole N-oxides. chim.it The nitrone moiety can direct the C-H activation of the aryl ring, leading to the formation of complex polycyclic structures. chim.itnih.gov For example, Rh(III)-catalyzed C-H cyclization of arylnitrones with diazo compounds provides access to N-hydroxyindolines. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are effective for the synthesis of isoindole N-oxides through C-H functionalization of aldonitrones. acs.orgacs.orgfigshare.com Mechanistic studies suggest that these reactions can proceed via a Heck-type addition to the C=N double bond. chim.it
Cobalt(III)-Catalyzed Reactions: Similar to rhodium, Co(III) catalysts can also be used for nitrone-directed C-H activation and annulation reactions of isoindole N-oxides. chim.it
These catalytic methods provide powerful tools for the construction of complex molecules based on the isoindole scaffold, with applications in the synthesis of natural products and new drug candidates. acs.orgresearchgate.net
Table 3: Summary of Transition Metal-Catalyzed Reactions of Isoindole N-Oxides
| Metal Catalyst | Reaction Type | Key Features |
| Rhodium(III) | C-H Activation, Annulation, Cyclization | Nitrone acts as a directing group; forms polycyclic structures and N-hydroxyindolines. chim.itacs.org |
| Palladium(0/II) | C-H Functionalization, Cyclization | Synthesis of functionalized isoindole N-oxides from aldonitrones; Heck-type mechanism. chim.itacs.org |
| Cobalt(III) | C-H Activation, Annulation | Nitrone-directed functionalization. chim.it |
Cycloaddition Reactions of Isoindole N-Oxides
Isoindole N-oxides, which are cyclic nitrones, participate in cycloaddition reactions, serving as valuable intermediates in the synthesis of complex heterocyclic frameworks. Their reactivity is primarily characterized by [3+2] and [4+2] cycloaddition pathways, influenced by the substitution pattern of the isoindole ring and the nature of the dipolarophile or dienophile.
A significant aspect of the reactivity of isoindole N-oxides is their tautomeric relationship with N-hydroxyisoindoles. Isoindole N-oxides that possess at least one hydrogen atom at the C1 position can tautomerize to the less stable N-hydroxyisoindole form. This tautomer can then act as a diene in [4+2] cycloaddition reactions. chim.it
A notable example of this reactivity is the reaction with dimethyl acetylenedicarboxylate (DMAD). The initial [4+2] cycloadduct is often unstable and undergoes further transformation. For instance, the cycloadduct formed from an isoindole N-oxide with a C1 hydrogen atom can eliminate the nitrogen bridge as a hyponitrous acid derivative, leading to the formation of a naphthalene derivative. chim.it
In cases where the isoindole N-oxide is substituted at the C1 position, preventing tautomerization to the N-hydroxyisoindole, the reaction with dipolarophiles can proceed through a [3+2] cycloaddition. However, the outcomes can be complex. For example, the reaction of 3-cinnamyl-1,1-dimethylisoindole N-oxide with DMAD results in a rearrangement to an N-cinnamylisoindoline derivative. This is proposed to occur via the initial [3+2] cycloadduct, which then rearranges to an aziridine intermediate, followed by ring-opening and migration of the vinyl group to the nitrogen atom. chim.it
Intramolecular cycloadditions of isoindole N-oxides have also been explored, particularly in the context of transition metal-catalyzed reactions. For instance, a rhodium(III)-catalyzed C-H activation of an isoindole N-oxide, followed by annulation with a Morita-Baylis-Hillman adduct like methyl 2-(acetoxymethyl)acrylate, leads to the formation of polycyclic isoxazolidines in high yield. This tandem process involves the introduction of an unsaturated tether to the aryl ring of the isoindole N-oxide, which then undergoes an intramolecular [3+2] dipolar cycloaddition with the nitrone functionality. chim.it
The following tables summarize illustrative examples of cycloaddition reactions involving isoindole N-oxides. Due to the varied and often complex nature of these reactions, detailed systematic studies with a broad scope of dipolarophiles and comprehensive yield data are not extensively documented in the literature.
Table 1: Examples of Intermolecular Cycloaddition Reactions of Isoindole N-Oxides
| Isoindole N-Oxide Derivative | Dipolarophile/Dienophile | Product(s) | Reaction Type | Notes |
| Isoindole N-oxide with C1-H | Dimethyl acetylenedicarboxylate (DMAD) | Naphthalene derivative | [4+2] Cycloaddition/Deamination | The initial cycloadduct is unstable and undergoes deaminative aromatization. chim.it |
| 3-Cinnamyl-1,1-dimethylisoindole N-oxide | Dimethyl acetylenedicarboxylate (DMAD) | N-Cinnamylisoindoline derivative | [3+2] Cycloaddition/Rearrangement | The reaction proceeds through a rearrangement of the initial cycloadduct. chim.it |
Table 2: Example of an Intramolecular Cycloaddition Reaction of an Isoindole N-Oxide
| Isoindole N-Oxide Precursor | Reagents | Product | Reaction Type | Yield |
| Isoindole N-oxide | Methyl 2-(acetoxymethyl)acrylate, [Cp*RhCl2]2, AgSbF6, O2 | Regioisomeric polycyclic isoxazolidines | Rh(III)-catalyzed C-H activation/Intramolecular [3+2] Cycloaddition | High |
Advanced Characterization Techniques for 1h Isoindole Hydrochlorides
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the analysis of 1H-isoindole hydrochloride, providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure of this compound in both solution and the solid state.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. For instance, aromatic protons in isoindole derivatives typically appear in the range of δ 6.5–7.5 ppm. Protons associated with amine groups can be identified by their characteristic shifts, often observed between δ 2.8 and 3.5 ppm. The integration of the signals in the ¹H NMR spectrum corresponds to the relative number of protons, aiding in the assignment of each peak to specific protons in the molecule. Spin-spin coupling between adjacent non-equivalent protons can lead to the splitting of signals, and the resulting coupling constants (J values) offer insights into the connectivity of the atoms.
Detailed ¹H NMR data for various isoindole derivatives have been reported, showcasing the utility of this technique in structural confirmation. For example, in a study of N-substituted 1H-isoindole-1,3(2H)-dione derivatives, the chemical shifts of the aromatic and methylene (B1212753) protons were crucial for confirming the structures of the synthesized compounds. mdpi.com
Interactive Table: Representative ¹H NMR Chemical Shifts for Isoindole Derivatives
| Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
| Aromatic Protons | 6.5–7.5 | |
| Amine Protons | 2.8–3.5 | |
| Methylene Protons (phthalimide) | 4.76 | mdpi.com |
| Phenyl Protons | 7.15–7.37 | mdpi.com |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can further help in distinguishing between CH, CH₂, and CH₃ groups.
For solid samples, Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR is a valuable technique. It enhances the signal of low-abundance carbon nuclei and averages out anisotropic interactions, resulting in higher resolution spectra. This method has been successfully applied to study the solid-state conformation of isoindole analogues. nih.govresearchgate.net In some cases, the ¹³C CP/MAS spectra of hydrochloride salts of isoindole derivatives have shown two sets of signals, indicating the presence of two independent cations in the crystal unit cell. nih.gov
Interactive Table: Exemplary ¹³C NMR Data for an Isoindole Derivative
| Carbon Type | Chemical Shift (δ) (ppm) |
| C=O | 179.5, 179.0 |
| Aromatic C | 134.4, 129.2, 128.7, 126.7 |
| Aliphatic C | 69.5, 62.0, 38.7, 38.3, 30.1, 25.4 |
Data derived from a study on a substituted octahydro-isoindole-1,3-dione derivative. tubitak.gov.tr
Solid-state NMR (ssNMR) spectroscopy provides crucial insights into the structure and dynamics of this compound in its crystalline form. When combined with quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method at the Hartree-Fock (CHF) level, ssNMR can provide a detailed structural assignment. nih.govresearchgate.net
The GIAO-CHF method allows for the ab initio calculation of NMR shielding constants. nih.gov By comparing the theoretically calculated shielding constants with the experimental chemical shifts obtained from ssNMR, a reliable assignment of the resonances to specific atoms in the molecule can be achieved. nih.govresearchgate.net This combined approach has been particularly useful in assigning the carbon resonances of complex isoindole derivatives and understanding their conformations in the solid state. nih.gov Linear correlations between the theoretical and experimental solid-state data have been established, validating the structural assignments. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of the protonated nitrogen in the hydrochloride salt typically appears as a broad absorption band. The C-H stretching vibrations of the aromatic ring are generally observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear around 2800-3000 cm⁻¹. C=C stretching vibrations within the aromatic ring are expected around 1500 and 1600 cm⁻¹. thieme-connect.de The absence of an N-H stretch around 3450 cm⁻¹ can help distinguish the 1H-isoindole tautomer from the 2H-isoindole tautomer. thieme-connect.de
Interactive Table: Characteristic IR Absorption Bands for Isoindole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch (protonated amine) | 2400-3200 (broad) | |
| Aromatic C-H Stretch | 3000-3100 | |
| Aliphatic C-H Stretch | 2800-3000 | |
| C=C Stretch (aromatic) | 1500-1600 | thieme-connect.de |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Tautomer Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a useful tool for studying the electronic transitions within a molecule and can be employed to quantify the relative amounts of the 1H- and 2H-isoindole tautomers. thieme-connect.de The two tautomers have different conjugation systems, which results in distinct UV-Vis absorption spectra. thieme-connect.de
The 2H-isoindole tautomer, with its more extended π-conjugated system, typically exhibits an absorption band at a longer wavelength compared to the 1H-isoindole tautomer. thieme-connect.de By measuring the absorbance at the characteristic wavelengths for each tautomer, it is possible to determine their relative concentrations in a given sample. The absorption peaks for various isoindole-1,3-dione compounds have been observed in the near-UV region, typically between 229 to 231 nm. acgpubs.org
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a fundamental tool for confirming the molecular weight and validating the structure of synthesized isoindole derivatives. For instance, in the analysis of related compounds like 1-methyl-2,3-dihydro-1H-isoindole, the mass spectrum provides confirmation of the molecular weight and reveals fragmentation patterns that are key to structural assignment. The protonated molecular ion of the free base for this methyl derivative appears at a mass-to-charge ratio (m/z) of 134.09642. The fragmentation pathways observed give clues about the stability of the molecule.
Similarly, for Octahydro-1H-isoindole hydrochloride, mass spectrometry is used to confirm the molecular ion peak, such as the [M+H]⁺ ion at an m/z of 130.1. Characterization of various isoindole derivatives, including those designed as potential enzyme inhibitors, routinely involves mass studies to confirm the structures of the final molecules. ontosight.ainih.gov This technique is crucial for verifying that the target molecule has been synthesized successfully.
X-ray Crystallography and Solid-State Structure Elucidation
Crystallographic studies of various isoindole derivatives reveal a propensity for specific crystal systems and space groups, which are determined by molecular geometry and intermolecular forces. For example, a number of derivatives crystallize in the monoclinic system, a frequently observed arrangement for this family of compounds.
Research on substituted isoindoline-1,3-diones has shown that these compounds often adopt the monoclinic crystal system with the space group P2₁/c or P2₁/n. tandfonline.comresearchgate.netug.edu.ghnih.gov Other derivatives have been found to crystallize in different systems, such as orthorhombic (space group P2₁2₁2₁) and triclinic (space group P1), demonstrating the structural diversity achievable with different substitution patterns. mdpi.comiucr.org The specific crystal system and space group dictate the arrangement of molecules in the unit cell.
Table 1: Crystallographic Data for Various Isoindole Derivatives
| Compound/Derivative Class | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-diones | Monoclinic | P2₁/n | tandfonline.com |
| 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione | Monoclinic | P2₁/c | researchgate.net |
| 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile | Orthorhombic | P2₁2₁2₁ | mdpi.com |
| 2-(3,4-dichlorophenyl)isoindoline-1,3-dione | Monoclinic | P2₁/c | ug.edu.gh |
| 4-[2-(1,3-Dioxoisoindolin-2-yl)-1,3-thiazol-4-yl]benzonitrile | Triclinic | P1 | iucr.org |
The conformation of isoindole derivatives in the solid state is largely defined by the planarity of the isoindole ring system and the orientation of its substituents. In many isoindoline-1,3-dione derivatives, the fused ring moiety is nearly planar. researchgate.netug.edu.gh However, substituents attached to the nitrogen atom often exhibit a significant twist relative to this plane. For instance, in a series of N-phenylphthalimide derivatives, the dihedral angles between the phthalimide (B116566) plane and the substituted phenyl ring were found to be 61.02°, 69.09°, and 85.78°, depending on the substitution pattern. ug.edu.gh
The way isoindole hydrochloride derivatives pack in a crystal lattice is governed by a network of intermolecular interactions. The formation of the hydrochloride salt introduces a protonated nitrogen center and a chloride anion, which are prime sites for strong hydrogen bonding. These interactions, along with weaker forces, are crucial in stabilizing the crystal structure.
In the crystal structures of various isoindole derivatives, C–H···O and C–H···N hydrogen bonds are common, often linking molecules into dimers or chains. nih.goviucr.org For example, dimers with an R₂²(10) graph-set motif are observed in some structures. ug.edu.ghiucr.org
Computational and Theoretical Chemistry Studies of 1h Isoindole Hydrochlorides
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aip.org It has been widely applied to study isoindole derivatives, offering valuable information on their geometry, spectroscopic properties, and reactivity. aip.orgtandfonline.com DFT calculations, particularly using hybrid functionals like B3LYP, have proven effective in providing quantitative data on molecular structures, vibrational frequencies, and energies for these compounds. aip.org
DFT calculations are frequently employed to determine the optimized molecular geometry of isoindole derivatives. researchgate.netacs.org These theoretical structures can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model.
For instance, a study on 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile demonstrated a close correlation between the geometry optimized using DFT (B3LYP/6-311++G(d,p)) and the experimental crystal structure, with a root-mean-squared deviation of just 0.143 Å. mdpi.com In this case, the calculated C-C bond lengths within the isoindole ring (1.42–1.43 Å) were in good agreement with the crystal structure data (1.41–1.42 Å). mdpi.com Similarly, for certain isoindoline-1,3-dione derivatives, conformational searches followed by DFT reoptimization (B3LYP/6-311**) have been used to establish the most stable conformers. acs.org The theoretically predicted geometric parameters often show good alignment with experimental values. acs.org
In another example, the structural and conformational properties of 1H-Isoindole-1,3(2H)-dione, 2-[(methoxycarbonyl)thio] were analyzed using a combination of X-ray diffraction and DFT calculations. The experimental molecular structure was found to be well-reproduced by the MP2/aug-cc-pVDZ method. conicet.gov.ar
The following table presents a comparison of selected experimental and calculated structural parameters for an isoindole derivative.
| Parameter | Experimental (X-ray) | Calculated (DFT) |
| C-C bond length (Isoindole ring) | 1.41–1.42 Å | 1.42–1.43 Å |
| C-C bond length (Adamantane) | 1.36–1.40 Å | 1.37–1.41 Å |
| Data for 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile. mdpi.com |
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. This includes vibrational frequencies (FTIR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org
For 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione, DFT calculations (B3LYP with 6-31G(d,p) and 6-311++G(d,p) basis sets) were used to compute vibrational frequencies. researchgate.net The theoretically obtained frequencies showed good agreement with the experimental FTIR and FT-Raman data, facilitating the complete vibrational assignment of the fundamental modes. researchgate.net In some cases, scaling factors are applied to the calculated vibrational wavenumbers to improve the correlation with experimental results. nih.gov
Similarly, theoretical calculations of ¹H and ¹³C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, have been performed for isoindoline-1,3-dione derivatives. nih.gov These calculated isotropic values assist in the structural characterization of the synthesized compounds. acs.orgnih.gov Advanced approaches combining DFT calculations with NMR spectroscopy have also been used to investigate tautomeric equilibria in isoindoline-1,3-diimine derivatives, where the correlation of experimental and calculated ¹⁵N NMR parameters proved crucial for identifying the predominant tautomeric forms in solution. acs.org
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.comnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
DFT calculations are widely used to determine the energies of these orbitals and their spatial distribution. For example, in 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, both the HOMO and LUMO were found to be predominantly localized on the nitrile and isoindole moieties, which is significant for its biological activity. mdpi.com Studies on various isoindoline (B1297411) derivatives have calculated HOMO-LUMO gap values to be in the range of 3.9–4.1 eV. tandfonline.com A smaller energy gap generally implies a softer, more reactive molecule, while a larger gap suggests a harder, less reactive species. researchgate.net
DFT can also be used to calculate the distribution of atomic charges within a molecule. This information provides insights into the electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other species. mdpi.com For instance, the calculated net atomic charges can help explain observed binding interactions in biological systems, such as the hydrogen bond interaction between the electronegative nitrile moiety of an isoindole derivative and an amino acid in an enzyme's active site. mdpi.com
The table below summarizes key quantum chemical parameters calculated for isoindoline derivatives from a DFT study.
| Compound | E_HOMO (eV) | E_LUMO (eV) | HOMO-LUMO Gap (eV) |
| A1 | -0.202 | -0.091 | -0.111 |
| A3 | -0.228 | -0.102 | -0.126 |
| Data from a DFT analysis of isoindoline derivatives. researchgate.netpharmakonpress.gr |
DFT calculations are instrumental in investigating reaction mechanisms, identifying transition states, and explaining observed regioselectivity. acs.orgacs.org By mapping the potential energy surface of a reaction, researchers can determine the most favorable reaction pathways.
In the synthesis of 1H-isoindole-containing scaffolds, DFT calculations were used to investigate the mechanism of a rhodium-catalyzed cascade reaction. acs.org The calculations helped to elucidate the steps involved, including a rare nitrile trifunctionalization. acs.org Similarly, DFT has been used to rationalize the different reaction outcomes of isoindoline and indoline (B122111) under palladium catalysis. acs.org The calculations revealed that the distinct pathways are due to the relative stabilities of the intermediate isoindole and indole (B1671886). acs.org
In another study, the regioselectivity of the ring-opening reaction of epoxy alcohols in the synthesis of hexahydro-isoindole-1,3-dione derivatives was explained using theoretical computations. ahievran.edu.tr The calculations showed that the reaction is thermodynamically controlled and that the regioselectivity depends on the stability of the intermediate. ahievran.edu.tr DFT has also been employed to study the mechanism of excited-state intramolecular double-proton transfer in modified 1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole, clarifying the stepwise nature of the proton transfer. worldscientific.comresearchgate.net
Other Quantum Chemical Calculations
Besides DFT, other quantum chemical methods have been applied to study isoindole derivatives, although often in conjunction with or as a comparison to DFT.
Hartree-Fock (HF) theory is a fundamental ab initio method that has been used for geometry optimization and the calculation of vibrational frequencies and NMR chemical shifts for isoindoline derivatives. acs.orgnih.govresearchgate.net However, studies comparing HF and DFT results for molecular vibrational problems often find that DFT methods like B3LYP are superior. acs.org
Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio methods and DFT. uni-muenchen.de These methods simplify Hartree-Fock theory by using empirical parameters derived from experimental data. uni-muenchen.de They have been used for conformational analysis of isoindoline-1,3-dione derivatives and to study the electrocyclization reactions of ylides to form isoindoles. nih.govlew.robrieflands.com For example, a conformational analysis of disubstituted carbanion 1,2,4-triazolium ylides was performed using AM1 and PM3 methods to identify the most stable conformer before studying their subsequent annelation reactions. lew.ro
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For isoindole derivatives, this often involves molecular docking and molecular dynamics (MD) simulations, particularly to understand their interactions with biological macromolecules. mdpi.comnih.gov
Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. ispub.com For instance, docking studies have been used to investigate the binding of 1-H-isoindole-1,3(2H)-dione derivatives to acetylcholinesterase and butyrylcholinesterase, providing insights into their potential as enzyme inhibitors. mdpi.com
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing a detailed view of conformational changes and intermolecular interactions. nih.gov MD simulations have been applied to HIV-1 intasome models to understand the activity of dihydro-1H-isoindole derivatives as inhibitors. nih.gov These simulations, along with molecular docking, have also been used to assess the inhibitory potential of new isoindoline derivatives against targets like the DPP8 protein. tandfonline.com The combination of docking and MD simulations can validate binding poses and provide a more dynamic picture of the protein-ligand interactions. tandfonline.com
In Silico Studies of Molecular Interactions
Computational methods, particularly in silico studies, have become indispensable in medicinal chemistry for understanding and predicting the interactions between small molecules and biological targets. For the 1H-isoindole scaffold and its derivatives, these theoretical studies provide crucial insights into their mechanism of action at a molecular level, guiding the synthesis and development of new therapeutic agents.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is widely used to understand the structural basis of inhibition and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. Studies on 1H-isoindole derivatives have employed molecular docking to explore their potential against a variety of biological targets.
Cholinesterase Inhibition: Derivatives of 1H-isoindole-1,3(2H)-dione have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Molecular docking studies on a series of six such derivatives used the crystal structure of AChE (PDB: 1EVE) for modeling. nih.govmdpi.com The results showed negative binding affinities for all tested compounds, indicating favorable interactions. mdpi.com Key interactions for the most active compounds included π-π stacking with the indole ring of the Trp279 residue at the peripheral anionic site (PAS) of the enzyme. nih.gov The length of the alkyl linker connecting the isoindole core to other moieties was found to be a critical factor influencing binding and inhibitory activity. nih.gov
Anti-inflammatory Targets: The anti-inflammatory potential of isoindoline-1,3-dione derivatives has been explored by simulating their interactions with cyclooxygenase (COX) enzymes. mdpi.comnih.gov In one study, docking was performed on both COX-1 and COX-2. For a potent COX-1 inhibitor, a hydrogen bond was observed between a carbonyl group's oxygen atom and the Ser530 residue. mdpi.com The isoindoline-1,3-dione portion of the molecule was also found to engage in π-π interactions with Trp387 and other contacts with Gly526 and Leu352. mdpi.com These simulations help to explain the selectivity and inhibitory power of different derivatives. mdpi.com
Anticancer and Antiviral Targets: The versatility of the isoindole scaffold is evident in its targeting of proteins relevant to cancer and viral diseases. Docking studies have investigated isoindole-1,3-dione derivatives against targets like the mammalian target of rapamycin (B549165) (mTOR), human ribosomal S6 kinase 1 (S6K1), and human epidermal growth factor receptor (EGFR). tandfonline.com In these studies, derivatives containing a tert-butyldiphenylsilyl (TBDPS) group demonstrated stronger binding energies compared to their counterparts without this bulky, lipophilic group. tandfonline.com Other research has focused on DNA gyrase and dihydroorotase as potential antibacterial targets for isoindole compounds. semanticscholar.org Furthermore, N-substituted isoindoline-1,3-diones have been docked into the open pore of voltage-gated sodium channels to investigate their anticonvulsant activity, revealing hydrogen bonding with the Thr-87 residue as a key stabilizing interaction. brieflands.com
The table below summarizes key findings from various molecular docking studies on 1H-isoindole derivatives.
| Compound Class | Target Protein(s) | PDB ID | Key Interactions/Findings |
| 1H-Isoindole-1,3(2H)-dione derivatives | Acetylcholinesterase (AChE) | 1EVE | π-π stacking with Trp279; negative binding affinities indicating favorable interaction. nih.govmdpi.com |
| 1H-Isoindole-1,3(2H)-dione derivatives | Cyclooxygenase-1 (COX-1) | - | Hydrogen bond with Ser530; π-π stacking with Trp387. mdpi.com |
| Isoindole-1,3-dione derivatives | mTOR, S6K1, EGFR | - | Derivatives with TBDPS group showed stronger binding energies. tandfonline.com |
| N-substituted Isoindoline-1,3-diones | Sodium Channel | - | Hydrogen bonding with Thr-87 residue. brieflands.com |
| (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester | DNA gyrase, Dihydroorotase | - | Identified as a potential antibacterial agent through docking. semanticscholar.org |
| Isoindoline-1,3-dione analogues | Protein kinase, VEGFR, HDAC, TNF-α | 3MY1, 2OH4, 4LXZ, 2AZ5 | Phthalimide (B116566) compounds with N-phenyl ring substitutions showed effective binding. jmpas.com |
Table entries with "-" indicate that the specific PDB ID was not mentioned in the cited source text.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies
QSAR and SAR are methodologies used to understand how the chemical structure of a compound influences its biological activity. SAR studies qualitatively describe these relationships, while QSAR aims to create mathematical models that quantitatively correlate chemical structure with activity. jmchemsci.com
Structure-Activity Relationship (SAR): SAR studies have been crucial in optimizing the activity of isoindole derivatives. For cholinesterase inhibitors, research has shown that the biological activity is sensitive to the length of the alkyl linker between the isoindoline-1,3-dione core and an N-benzylpiperidine moiety. nih.govmdpi.com The presence of interactions with aromatic amino acids, such as π-π stacking and cation-π interactions, is also vital for high inhibitory activity. nih.gov
In the context of antiviral agents, SAR studies on phthalimide derivatives for anti-HIV activity highlighted the importance of the type of linkage used. jmchemsci.com Compounds featuring sulfonamide linkages were identified as the most potent inhibitors of HIV reverse transcriptase (RT). jmchemsci.com The S=O bonds of the sulfonamide group were found to interact with key residues like Lys103 and Pro236 in the enzyme's active site. jmchemsci.com This demonstrates that systematic modifications—such as linkage, fusion, or substitution on the isoindole ring—can lead to more effective therapeutic agents. jmchemsci.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby making the drug discovery process more efficient. jmpas.com These models can be trained on datasets of isoindole derivatives to predict inhibitory concentrations (e.g., IC₅₀ values) against specific enzymes. The development of a QSAR model involves calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds and then using statistical methods to find a correlation between these descriptors and their measured biological activities. While detailed QSAR models for 1H-isoindole hydrochloride itself are not extensively documented in the provided results, the principles are widely applied to its derivatives. For instance, in silico tools are used to calculate pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) which are critical components of modern QSAR studies, helping to eliminate compounds with undesirable profiles early in the drug development pipeline. jmpas.com
Applications in Organic Synthesis and Advanced Materials Research
1H-Isoindole Derivatives as Versatile Chemical Building Blocks
1H-Isoindole and its derivatives are recognized as highly versatile building blocks in synthetic organic chemistry. acs.orgacs.org The fused benzopyrrole ring system provides a rigid framework that can be strategically modified to construct intricate molecules. nih.govbeilstein-journals.org The reactivity of the isoindole core, particularly its diene character in Diels-Alder reactions, makes it a powerful tool for accessing complex polycyclic systems. beilstein-journals.orgresearchgate.net The development of novel synthetic methods has further expanded the accessibility and utility of these compounds, enabling their use in increasingly complex synthetic endeavors. acs.orgorganic-chemistry.org
The 1H-isoindole motif is a key structural component found in numerous biologically active natural products and pharmaceutical agents. nih.govbeilstein-journals.orgbeilstein-journals.org Consequently, synthetic strategies that utilize 1H-isoindole derivatives as precursors are of significant interest. For instance, the isoindolinone moiety, a close relative of 1H-isoindole, is a central feature in the cytochalasan family of alkaloids, and synthetic routes often involve the construction of this core as a key step. nih.gov Intramolecular Diels-Alder reactions of appropriately substituted precursors are a common and powerful method for assembling the complex polycyclic framework of these natural products. nih.gov
Furthermore, the isoindole skeleton is integral to the structure of certain alkaloids and has been a target in total synthesis campaigns. beilstein-journals.org The ability to construct the 1H-isoindole core and then elaborate upon its framework allows for the efficient synthesis of complex target molecules. acs.org A notable example includes the use of isoindole-containing molecules in the development of potent and selective inhibitors of human BACE1, an enzyme implicated in Alzheimer's disease. acs.org
| Precursor Type | Synthetic Strategy | Target Molecule Class |
| Functionalized Isoindolinones | Intramolecular Diels-Alder Reaction | Cytochalasan Alkaloids |
| Substituted 1H-Isoindoles | Cascade Reactions | Polycyclic Nitrogen Heterocycles |
| Chiral Isoindoles | Asymmetric C-H Imidoylation | Quaternary Stereogenic Center-containing compounds |
The inherent reactivity of the 1H-isoindole ring system makes it an excellent starting point for the synthesis of a wide variety of other heterocyclic structures. acs.orgresearchgate.net The ene-imine motif present in 1H-isoindoles can be exploited in various cyclization and cross-coupling reactions to generate novel heterocyclic frameworks. acs.org For example, a two-step procedure has been developed to access not only 1H-isoindoles but also related thienopyrroles and thienopyridines, demonstrating the modularity of this synthetic approach. acs.org
Moreover, isoindole derivatives, particularly isoindoline-1,3-diones (phthalimides), are widely used in the synthesis of new compounds with potential biological activities. nih.govmdpi.com The imide nitrogen can be readily functionalized, allowing for the introduction of various pharmacophores. nih.gov This strategy has been employed to synthesize novel inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. nih.govmdpi.com The versatility of the isoindole scaffold is further highlighted by its use in constructing fused heterocyclic systems through reactions like the Pictet-Spengler-type cyclization. researchgate.net
| Starting Material | Reaction Type | Resulting Heterocycle |
| o-Alkynylbenzamides | Triflation/Sonogashira-Hagihara sequence | 1H-Isoindoles, Thienopyrroles, Thienopyridines |
| Isoindoline-1,3-dione | Condensation with arylpiperazines | N-substituted Phthalimides |
| Benzimidates and Alkenes | Ruthenium-catalyzed cyclization | 1H-Isoindoles and 2H-Isoindoles |
Development of Functionalized Materials
The chromophoric and redox-active nature of the isoindole core has led to its exploration in the development of novel functionalized materials.
Isoindole derivatives have found applications as pigments and dyes due to their extended π-conjugated systems, which are responsible for their color. nih.govbeilstein-journals.orgbeilstein-journals.org For example, Pigment Yellow 139 is a commercially significant dye belonging to the class of 1,3-disubstituted isoindoline (B1297411) dyes. beilstein-journals.orgbeilstein-journals.org The principles underlying the color of these materials can be extended to the design of new polymers and coatings with specific optical properties. The incorporation of the isoindole moiety into a polymer backbone can impart coloration, fluorescence, and potentially other functionalities. Recently, the use of isoindoles as red to near-infrared fluorophores has been reported, suggesting their potential in advanced materials for imaging and sensing applications. beilstein-journals.orgbeilstein-journals.org
Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures from smaller molecular components. mdpi.com The planar structure and potential for hydrogen bonding and π-π stacking interactions make isoindole derivatives interesting candidates for use in supramolecular assembly. mdpi.com These assemblies can form organized structures like host-guest complexes, where a "host" molecule encapsulates a "guest" molecule. mdpi.comnih.gov The formation of such complexes can be driven by various non-covalent forces, leading to structures with novel properties and potential applications in areas like sensing, catalysis, and drug delivery. mdpi.com While specific examples focusing solely on 1H-isoindole hydrochloride are not prevalent, the general principles of host-guest chemistry and the structural features of the isoindole core suggest its potential utility in this field. sigmaaldrich.com
Research Tools in Chemical Biology
The fluorescent properties of certain isoindole derivatives have made them valuable tools in chemical biology for detection and imaging. beilstein-journals.orgbeilstein-journals.org The reaction of primary amines with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol is a classic method for the sensitive fluorometric detection of amino acids and proteins. researchgate.net This reaction leads to the formation of a highly fluorescent isoindole derivative. researchgate.net This high sensitivity has established it as a crucial marker in analytical chemistry for staining primary amines. beilstein-journals.org
Furthermore, the isoindole scaffold is present in natural products that exhibit potent biological activities, making its derivatives useful as probes to study biological processes. nih.govbeilstein-journals.org For example, staurosporine, which contains a modified isoindole core, is a well-known protein kinase inhibitor used extensively in cell biology research. researchgate.net The synthesis of various isoindole derivatives allows for the development of new chemical probes to investigate enzyme function and cellular pathways. nih.govmdpi.com
Ligand Design for Receptor and Enzyme Binding Affinity Assays
The rigid bicyclic structure of the 1H-isoindole core provides an excellent platform for the rational design of ligands targeting specific biological macromolecules. By modifying the isoindole nucleus with various functional groups, researchers can fine-tune the steric and electronic properties of the resulting molecules to achieve high affinity and selectivity for target receptors and enzymes.
A notable example involves the design of novel 2,3-dihydro-1H-isoindoles that exhibit high affinity and selectivity for the dopamine D3 receptor. nih.gov Starting from a known tetrahydroisoquinoline compound, a series of 5-substituted-2,3-dihydro-1H-isoindoles were synthesized and evaluated. This optimization process led to the identification of a compound with a high binding affinity (pKi of 8.3) for the dopamine D3 receptor and over 100-fold selectivity against other aminergic receptors. nih.gov Such high affinity and selectivity are crucial for the development of therapeutic agents with minimal off-target effects.
Derivatives of 1H-isoindole-1,3(2H)-dione have also been investigated as ligands for various enzymes. The design of these ligands often involves introducing pharmacophores that can interact favorably with the active site of the target enzyme. For instance, N-alkyl-isoindoline-1,3-diones have been identified as effective inhibitors of the cyclooxygenase (COX) enzyme. mdpi.com The introduction of a piperazine ring into the N-methylphthalimide ligand was found to enhance lipophilicity and promote favorable interactions with amino acid residues in the active sites of both COX-1 and COX-2. mdpi.com
The following table summarizes the binding affinity of a selected isoindole derivative for the dopamine D3 receptor.
| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity |
| 5-substituted-2,3-dihydro-1H-isoindole derivative | Dopamine D3 | 8.3 | >100-fold over other aminergic receptors |
In Vitro and Computational Enzyme Interaction Studies
The exploration of 1H-isoindole derivatives extends to detailed investigations of their interactions with enzymes, employing both experimental in vitro assays and theoretical computational methods. These studies provide valuable insights into the mechanism of action and the structure-activity relationships of these compounds.
In the field of Alzheimer's disease research, a series of novel 1-H-isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic system. nih.gov In silico molecular docking studies were performed to predict the binding modes and affinities of these derivatives within the active sites of AChE and BuChE. nih.gov The computational predictions were then validated through in vitro enzyme inhibition assays. The results demonstrated that these compounds exhibit significant inhibitory activity against both enzymes. nih.gov
The binding affinities obtained from molecular docking for several 1-H-isoindole-1,3(2H)-dione derivatives are presented in the table below.
| Compound Derivative | Binding Affinity for AChE (kcal/mol) | Binding Affinity for BuChE (kcal/mol) |
| I | -9.7 | -9.9 |
| II | -9.3 | -9.9 |
| III | Not Specified | -11.0 |
| V | -8.2 | Not Specified |
| VI | -10.2 | Not Specified |
Data sourced from molecular docking studies. nih.gov
Similarly, computational docking studies have been employed to investigate the interaction of N-substituted 1H-isoindole-1,3(2H)-dione derivatives with cyclooxygenase enzymes. mdpi.com These studies revealed strong interactions between the isoindole-based ligands and numerous amino acid residues within the enzyme's active site, suggesting a potential for potent inhibitory effects. mdpi.com The presence of an aromatic moiety was identified as a crucial factor for achieving high affinity for COX-2. mdpi.com
These combined in vitro and computational approaches are instrumental in the rational design and optimization of isoindole-based enzyme inhibitors, paving the way for the development of novel therapeutic agents for a range of diseases.
Q & A
Basic: How can the structural identity of 1H-Isoindole hydrochloride be confirmed in a research setting?
Methodological Answer:
To confirm structural identity, researchers should combine spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the aromatic protons and carbon backbone, comparing observed shifts with IUPAC-recommended nomenclature for isoindole derivatives .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify characteristic N–H and C–Cl stretching vibrations (e.g., 3300–3500 cm for N–H in HCl salts).
- X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze its crystal structure .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Waste Management : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations (e.g., REACH protocols) .
- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek medical attention and provide the safety data sheet to healthcare providers .
Basic: What synthetic routes are commonly used to prepare this compound?
Methodological Answer:
- Cyclization of Precursors : React 2-cyanobenzyl derivatives with HCl under reflux to form the isoindole core.
- Pd-Catalyzed C–H Activation : Utilize Pd(0) catalysts with chiral ligands for enantioselective synthesis (see Table 1 in for optimized reaction conditions).
- Salt Formation : Neutralize freebase isoindole with concentrated HCl in anhydrous ethanol, followed by recrystallization to isolate the hydrochloride salt .
Basic: How can researchers assess the purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v). Monitor at 207 nm for optimal detection .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperature to confirm absence of solvent residues.
- Elemental Analysis : Compare observed C, H, N, and Cl percentages with theoretical values (e.g., ±0.3% deviation) .
Advanced: How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
Methodological Answer:
- Catalyst Screening : Test Pd(0) complexes with chiral phosphine ligands (e.g., BINAP) to enhance stereoselectivity.
- Solvent and Temperature Optimization : Use toluene at 80°C to balance reaction rate and ee (see Table 1 in ).
- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers at early conversion stages.
- Computational Modeling : Apply density functional theory (DFT) to predict transition states and guide ligand design .
Advanced: How do pH and temperature affect the stability of this compound in aqueous solutions?
Methodological Answer:
- pH Stability Studies : Prepare buffered solutions (pH 1–12) and analyze degradation via HPLC. The compound is stable below pH 5 but hydrolyzes rapidly in alkaline conditions .
- Thermal Degradation : Conduct accelerated stability testing at 40–60°C. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Advanced: How should researchers resolve contradictions in published data on this compound’s reactivity?
Methodological Answer:
- Critical Literature Review : Compare experimental conditions (e.g., solvent purity, catalyst loading) across studies. Discrepancies often arise from trace moisture or oxygen in reactions .
- Replication Studies : Reproduce conflicting experiments with controlled variables.
- Advanced Characterization : Use -NMR or X-ray photoelectron spectroscopy (XPS) to probe electronic environments and confirm reaction mechanisms .
Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solubility and diffusion coefficients in solvents like DMSO or water.
- Quantum Mechanical Calculations : Use Gaussian or ORCA software to predict pKa, redox potentials, and frontier molecular orbitals .
- Cheminformatics Databases : Cross-validate predictions with experimental data from NIST Chemistry WebBook or PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
